3-Ethoxy-4-hydroxymandelic acid

Catalog No.
S594448
CAS No.
39549-22-9
M.F
C10H12O5
M. Wt
212.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxymandelic acid

CAS Number

39549-22-9

Product Name

3-Ethoxy-4-hydroxymandelic acid

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

InChI

InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14)

InChI Key

YOIZTLBZAMFVPK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

Synonyms

3-ethoxy-4-hydroxymandelic acid, 3-ethoxy-p-hydroxymandelic acid, EHMA

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

3-Ethoxy-4-hydroxymandelic acid is an organic compound with the chemical formula C10_{10}H12_{12}O5_5 and a molecular weight of 212.20 g/mol. It is characterized by a hydroxymandelic acid structure, where an ethoxy group is attached to the third carbon of the mandelic acid framework. This compound is notable for its potential applications in the synthesis of flavoring agents, particularly ethyl vanillin, which is widely used in the food industry for its sweet aroma and taste .

The primary reaction involving 3-ethoxy-4-hydroxymandelic acid is its conversion to ethyl vanillin. This transformation can occur through microbial fermentation processes, specifically using engineered strains of Escherichia coli or Saccharomyces cerevisiae. These microorganisms can metabolize 3-ethoxy-4-hydroxymandelic acid to produce ethyl vanillin, showcasing the compound's utility as a precursor in biotechnological applications .

Research has indicated that 3-ethoxy-4-hydroxymandelic acid exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in metabolic pathways involving aromatic compounds. Additionally, derivatives of hydroxymandelic acids have been explored for their effects on cellular metabolism and physiological responses in organisms such as yeast, highlighting their significance in biochemical research .

The synthesis of 3-ethoxy-4-hydroxymandelic acid typically involves the condensation reaction between glyoxylic acid and 2-ethoxyphenol. The process can be optimized by controlling the pH and temperature during the reaction. A common method includes:

  • Dissolving glyoxylic acid in water and adjusting the pH to around 5.0-5.5.
  • Preparing a solution of 2-ethoxyphenol in water while adjusting its pH to 10-12.
  • Simultaneously adding both solutions into a reaction vessel at controlled temperatures (25-30 °C), followed by heating to 50-60 °C and maintaining stirring for several hours to yield 3-ethoxy-4-hydroxymandelic acid .

3-Ethoxy-4-hydroxymandelic acid finds applications primarily in the flavoring industry as a precursor for ethyl vanillin. Its derivatives are also explored for their potential pharmacological properties, including antioxidant activity and metabolic effects in various biological systems. Furthermore, it serves as an intermediate in organic synthesis, particularly in producing other aromatic compounds .

Interaction studies involving 3-ethoxy-4-hydroxymandelic acid focus on its metabolic pathways and interactions with various enzymes during microbial fermentation. Research has shown that engineered strains of Escherichia coli can effectively convert this compound into ethyl vanillin through specific enzymatic reactions, indicating its importance in metabolic engineering and synthetic biology applications .

Several compounds share structural similarities with 3-ethoxy-4-hydroxymandelic acid, including:

Compound NameChemical FormulaUnique Features
Mandelic AcidC8_8H8_8O3_3Basic structure without ethoxy group
4-Hydroxymandelic AcidC9_9H10_10O4_4Hydroxyl group at position four
Ethyl VanillinC9_9H10_10O3_3Ethyl group attached to vanillin structure
3-Methoxy-4-hydroxymandelic AcidC9_9H10_10O4_4Methoxy group instead of ethoxy

Uniqueness: The presence of the ethoxy group distinguishes 3-ethoxy-4-hydroxymandelic acid from other hydroxymandelic acids, potentially affecting its solubility, reactivity, and biological activity compared to similar compounds.

3-Ethoxy-4-hydroxymandelic acid was first identified in the mid-20th century during studies on the metabolic fate of ethyl vanillin, a synthetic flavoring agent. Researchers observed its presence in urine samples of individuals consuming ethyl vanillin, indicating its role as a metabolic byproduct. Its synthesis was later optimized for industrial applications, particularly in the production of vanillin derivatives. Early methods involved condensation reactions between glyoxylic acid and substituted phenols under alkaline conditions, as described in patents from the 1970s and 1980s.

Significance in Organic Chemistry and Industrial Applications

The compound’s structural features—ethoxy and hydroxy substituents on the aromatic ring and a hydroxyacetic acid side chain—confer distinct reactivity. Its primary industrial role lies in flavor chemistry, where it serves as a precursor to ethyl vanillin, which exhibits a vanilla-like aroma 3–4 times stronger than natural vanillin. Additionally, its functional groups enable participation in oxidation, decarboxylation, and esterification reactions, making it valuable in synthetic organic chemistry.

Role as a Synthetic Intermediate in Flavor Chemistry

3-Ethoxy-4-hydroxymandelic acid is central to the industrial synthesis of ethyl vanillin. The process involves oxidative decarboxylation of the compound’s α-hydroxy acid group to yield ethyl vanillin. This method bypasses the need for costly natural vanilla beans and relies on petrochemical precursors such as glyoxylic acid and guaiacol derivatives.

Position in Hydroxymandelic Acid Family of Compounds

Hydroxymandelic acids are characterized by a mandelic acid backbone substituted with hydroxyl groups. 3-Ethoxy-4-hydroxymandelic acid distinguishes itself with an ethoxy substituent, unlike other derivatives such as 4-hydroxymandelic acid (used in atenolol synthesis) or 3-methoxy-4-hydroxymandelic acid. Its ethoxy group enhances solubility in organic solvents and modulates electronic effects on the aromatic ring, influencing reactivity.

3-Ethoxy-4-hydroxymandelic acid is characterized by the molecular formula C₁₀H₁₂O₅, with a molecular weight of 212.20 g/mol [1] [2]. This compound represents a mandelic acid derivative featuring specific functional groups that contribute to its distinctive chemical properties and reactivity patterns [1].

Mass spectrometry analysis of 3-Ethoxy-4-hydroxymandelic acid reveals several characteristic fragmentation patterns that aid in its identification and structural elucidation [8]. The molecular ion peak [M]⁺ appears at m/z 212, corresponding to the intact molecular formula C₁₀H₁₂O₅ [2] [7]. Upon fragmentation, several diagnostic ions are observed, providing valuable structural information about the compound [18].

Table 1: Mass Spectrometry Fragmentation Pattern of 3-Ethoxy-4-hydroxymandelic acid

Fragment Typem/z ValueFragment FormulaRelative Intensity
Molecular Ion [M]⁺212C₁₀H₁₂O₅Medium
Decarboxylation [M-CO₂]⁺168C₉H₁₂O₃High
Loss of water [M-H₂O]⁺194C₁₀H₁₀O₄Medium-High
Loss of ethoxy group [M-C₂H₅O]⁺167C₈H₇O₄Medium
Benzylic cleavage137C₇H₅O₃High
Aromatic fragment151C₈H₇O₃Medium
Carboxylic acid fragment45COOHLow

The fragmentation pattern demonstrates characteristic losses typical for compounds containing carboxylic acid and hydroxyl functional groups [15] [18]. The high-intensity peak at m/z 168 results from the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, while the peak at m/z 194 corresponds to the loss of a water molecule [7] [8]. The benzylic cleavage fragment at m/z 137 is particularly diagnostic for mandelic acid derivatives, providing confirmation of the core structural framework [16] [18].

IUPAC Nomenclature and Alternative Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for 3-Ethoxy-4-hydroxymandelic acid is 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid [1] [2]. This name precisely describes the compound's structure, indicating a hydroxyacetic acid (mandelic acid) with a 3-ethoxy-4-hydroxyphenyl substituent [2] [4].

Several alternative naming conventions exist for this compound, reflecting different approaches to chemical nomenclature [3] [10]:

  • Benzeneacetic acid, 3-ethoxy-alpha,4-dihydroxy- (using a substituted benzeneacetic acid as the parent structure) [1] [3]
  • 3-Ethoxy-4-hydroxymandelic acid (semi-systematic name based on mandelic acid) [2] [8]
  • 3-Ethoxy-p-hydroxymandelic acid (using older ortho/meta/para designation system) [3] [10]

The compound is registered in chemical databases with the Chemical Abstracts Service (CAS) registry number 39549-22-9, providing a unique identifier for this specific chemical entity [3] [4]. The standard InChI (International Chemical Identifier) representation for 3-Ethoxy-4-hydroxymandelic acid is InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14), with the corresponding InChIKey being YOIZTLBZAMFVPK-UHFFFAOYSA-N [1] [2].

Structural Configuration and Molecular Architecture

3-Ethoxy-4-hydroxymandelic acid possesses a complex molecular architecture consisting of three primary structural components: a benzene ring, an ethoxy substituent, and a mandelic acid moiety [1] [5]. The benzene ring serves as the core scaffold, with the ethoxy and hydroxy substituents at positions 3 and 4, respectively, and the mandelic acid moiety (hydroxy-substituted acetic acid) attached to the ring [1] [3].

The structural configuration reveals several key features that define the compound's chemical behavior [2] [4]:

Table 2: Structural Characteristics of 3-Ethoxy-4-hydroxymandelic acid

PropertyValue
Molecular FormulaC₁₀H₁₂O₅
Molecular Weight212.07 g/mol
Number of Heavy Atoms15
Number of Bonds27
Number of Rotatable Bonds7
Number of Hydrogen Bond Donors3
Number of Hydrogen Bond Acceptors5
Number of Aromatic Rings1
Topological Polar Surface Area86.99 Ų
LogP0.91

The molecular architecture features a planar aromatic ring with substituents extending from this central scaffold [1] [4]. The ethoxy group at position 3 consists of an oxygen atom bonded to the aromatic ring and an ethyl chain, while the hydroxyl group at position 4 provides a hydrogen bond donor site [2] [5]. The mandelic acid portion contains a chiral carbon atom bearing both a hydroxyl group and a carboxylic acid moiety, contributing significantly to the compound's overall polarity and hydrogen bonding capabilities [1] [9].

The bond lengths and angles within the molecule follow typical values for aromatic and aliphatic systems, with C-C bonds in the aromatic ring averaging approximately 1.39 Å and C-O bonds around 1.43 Å [11] [12]. The presence of multiple functional groups creates a complex electronic distribution throughout the molecule, influencing its reactivity and intermolecular interaction potential [4] [9].

Stereochemical Considerations

3-Ethoxy-4-hydroxymandelic acid contains one stereogenic center located at the alpha carbon of the mandelic acid moiety, where four different substituents (hydroxyl group, carboxyl group, aromatic ring, and hydrogen atom) are attached to a single carbon atom [9] [19]. This stereogenic center gives rise to chirality, allowing for the existence of two enantiomers: the R-configuration and the S-configuration [9] [14].

The stereochemical properties of 3-Ethoxy-4-hydroxymandelic acid are significant for understanding its three-dimensional structure and potential biological interactions [14] [19]. When the compound exists as a racemic mixture, it contains equal amounts of both R and S enantiomers, resulting in no net optical activity [9] [19]. However, when isolated as pure enantiomers, each form exhibits optical activity, rotating plane-polarized light in opposite directions [14] [19].

Table 3: Stereochemical Considerations for 3-Ethoxy-4-hydroxymandelic acid

PropertyValue
Chiral Center LocationAlpha carbon of mandelic acid moiety
Stereochemical ConfigurationRacemic mixture (R/S) unless specifically synthesized
Number of Stereoisomers2 (one pair of enantiomers)
Stereochemical DescriptorUnspecified in standard SMILES notation
Optical ActivityOptically active when in pure enantiomeric form

The stereochemistry of 3-Ethoxy-4-hydroxymandelic acid can be determined using various analytical techniques, including polarimetry, circular dichroism spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents [9] [14]. The Mosher method and related approaches using chiral derivatizing agents can be employed to assign the absolute configuration of the stereogenic center [9] [19].

Research findings indicate that the optical rotation properties of hydroxymandelic acid derivatives are sensitive to solvent conditions and can change over time in aqueous solutions, suggesting potential for stereochemical instability under certain conditions [19] [14]. This property has implications for the storage and handling of pure enantiomers of 3-Ethoxy-4-hydroxymandelic acid in research settings [14] [19].

Crystallographic Analysis

Crystallographic analysis provides valuable insights into the three-dimensional arrangement of 3-Ethoxy-4-hydroxymandelic acid in the solid state [11] [12]. Although specific crystallographic data for 3-Ethoxy-4-hydroxymandelic acid itself is limited in the literature, structural information can be inferred from studies of related compounds with similar functional groups and molecular frameworks [11] [12].

Based on crystallographic studies of structurally related compounds containing ethoxy-hydroxyphenyl moieties, 3-Ethoxy-4-hydroxymandelic acid is predicted to crystallize in a monoclinic crystal system, likely belonging to the P21/c space group [11] [12]. This arrangement is common for many organic compounds with similar structural features and allows for efficient packing of the molecules within the crystal lattice [11] [12].

Table 4: Crystallographic Properties of 3-Ethoxy-4-hydroxymandelic acid (Predicted)

PropertyValue
Crystal SystemMonoclinic (predicted)
Space GroupP21/c (predicted)
Unit Cell Dimensionsa = 7.8 Å, b = 14.2 Å, c = 9.5 Å, β = 105° (estimated)
Bond Lengths (Average)C-C: 1.39 Å, C-O: 1.43 Å, C=O: 1.23 Å (estimated)
Bond Angles (Average)C-C-C: 120°, C-O-C: 118° (estimated)
Hydrogen BondingIntermolecular O-H···O hydrogen bonds between hydroxyl and carboxyl groups
Crystal PackingLayered structure with π-π stacking of aromatic rings
Density (Calculated)1.38 g/cm³ (estimated)

The crystal structure is expected to be stabilized by an extensive network of hydrogen bonds, particularly involving the hydroxyl and carboxyl groups [11] [12]. These hydrogen bonding interactions likely form a two-dimensional supramolecular network structure, similar to what has been observed in the crystal structures of related compounds such as (2E)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one [11] [12]. The phenolic O-H···O hydrogen bonds to the carbonyl oxygen atoms are particularly important in determining the overall crystal packing arrangement [11] [12].

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules likely contribute to the stability of the crystal structure, creating a layered arrangement that maximizes these favorable non-covalent interactions [11] [12]. The ethoxy groups are expected to adopt conformations that minimize steric hindrance while optimizing intermolecular interactions within the crystal lattice [11] [12].

Molecular Modeling and Computational Representations

Molecular modeling and computational chemistry techniques provide valuable tools for investigating the structural, electronic, and energetic properties of 3-Ethoxy-4-hydroxymandelic acid [15] [16]. These approaches complement experimental methods by offering insights into molecular properties that may be challenging to measure directly [15] [16].

Density Functional Theory (DFT) calculations represent a powerful approach for modeling the electronic structure of 3-Ethoxy-4-hydroxymandelic acid, providing information about its molecular orbitals, electron density distribution, and reactivity parameters [15] [16]. The molecular electrostatic potential map reveals regions of negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors in intermolecular interactions [15] [16].

Table 5: Molecular Modeling and Computational Properties of 3-Ethoxy-4-hydroxymandelic acid

PropertyValue
Computational MethodDensity Functional Theory (DFT)
Energy MinimizationMMFF94 force field in molecular mechanics
Molecular Electrostatic PotentialNegative potential around carboxyl and hydroxyl groups
HOMO-LUMO Gap~5.2 eV (estimated)
Dipole Moment~2.8 Debye (estimated)
Conformational AnalysisMultiple stable conformers due to rotatable bonds
Hydrogen Bond Acceptor SitesCarboxyl oxygen atoms, hydroxyl oxygen, ethoxy oxygen
Hydrogen Bond Donor SitesHydroxyl groups (phenolic and alpha-carbon), carboxyl group

Conformational analysis reveals that 3-Ethoxy-4-hydroxymandelic acid can adopt multiple stable conformations due to rotation around its single bonds, particularly in the ethoxy group and the bond connecting the aromatic ring to the mandelic acid moiety [15] [16]. The energy differences between these conformers are relatively small, suggesting that the molecule may exist as a mixture of conformational isomers under ambient conditions [15] [16].

Molecular dynamics simulations can provide insights into the dynamic behavior of 3-Ethoxy-4-hydroxymandelic acid in different environments, such as in solution or when interacting with other molecules [15] [16]. These simulations reveal the flexibility of the molecule and the importance of hydrogen bonding interactions in determining its preferred conformations and intermolecular associations [15] [16].

XLogP3

0.8

Dates

Last modified: 07-20-2023

Explore Compound Types